molecular formula C18H22N2OS2 B2977330 N,N-dimethyl-3-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]aniline CAS No. 1706292-06-9

N,N-dimethyl-3-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]aniline

Cat. No.: B2977330
CAS No.: 1706292-06-9
M. Wt: 346.51
InChI Key: NBTIBKIEJPIZHE-UHFFFAOYSA-N
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Description

N,N-dimethyl-3-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]aniline is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a thiazepane ring, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-3-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]aniline typically involves multiple steps, starting with the preparation of the thiophene and thiazepane intermediates. One common method involves the condensation of a thiophene derivative with a thiazepane precursor under controlled conditions. The reaction is often catalyzed by a base such as triethylamine and conducted in a solvent like ethanol or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-3-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N,N-dimethyl-3-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]aniline involves its interaction with specific molecular targets and pathways. The thiophene and thiazepane rings are known to interact with various enzymes and receptors, potentially inhibiting their activity. The aniline moiety can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-3-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]aniline is unique due to the presence of both the thiophene and thiazepane rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[3-(dimethylamino)phenyl]-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2OS2/c1-19(2)15-6-3-5-14(13-15)18(21)20-9-8-17(23-12-10-20)16-7-4-11-22-16/h3-7,11,13,17H,8-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBTIBKIEJPIZHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2CCC(SCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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